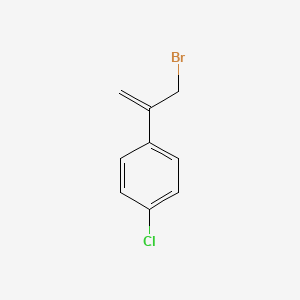
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Descripción general
Descripción
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene is an organic compound with the molecular formula C9H8BrCl It is a derivative of benzene, where a bromopropenyl group and a chlorine atom are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene typically involves the bromination of 4-chlorostyrene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere is a typical method.
Major Products
Substitution: Formation of 1-(3-aminoprop-1-en-2-yl)-4-chlorobenzene or 1-(3-alkoxyprop-1-en-2-yl)-4-chlorobenzene.
Oxidation: Formation of 1-(3-bromo-2,3-epoxypropyl)-4-chlorobenzene.
Reduction: Formation of 1-(3-bromopropyl)-4-chlorobenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromoprop-1-en-2-yl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(3-Chloroprop-1-en-2-yl)-4-bromobenzene: Has the positions of bromine and chlorine atoms reversed, leading to different reactivity and applications.
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Contains a methoxy group instead of a chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications.
Propiedades
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYINHUIIECRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460197 | |
| Record name | 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89220-51-9 | |
| Record name | 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)
![Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate](/img/structure/B3388705.png)

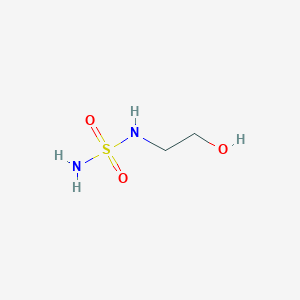
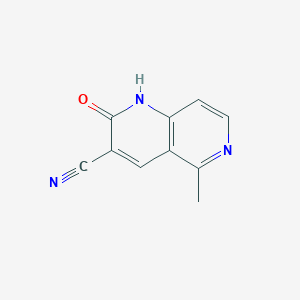
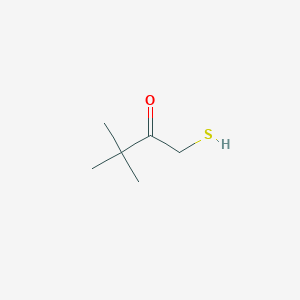
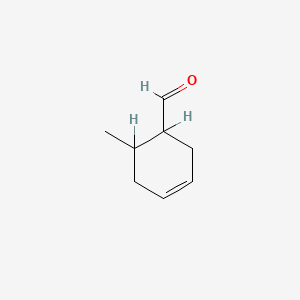
![2-[4-(Carbamoylmethyl)phenoxy]acetic acid](/img/structure/B3388743.png)
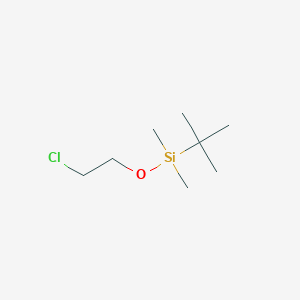
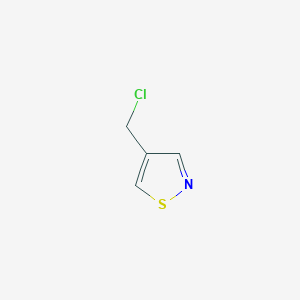
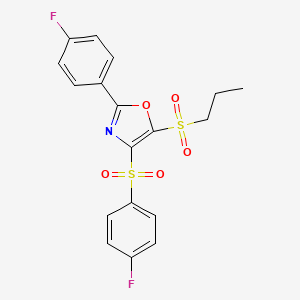
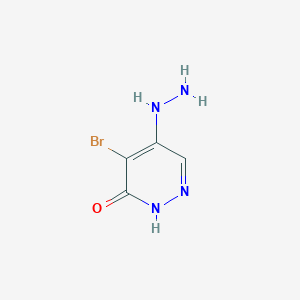
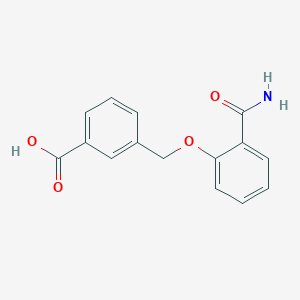
![7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3388787.png)
